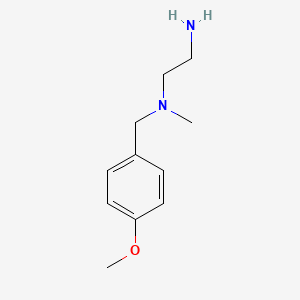

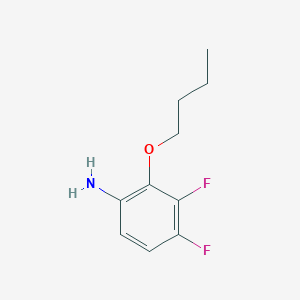

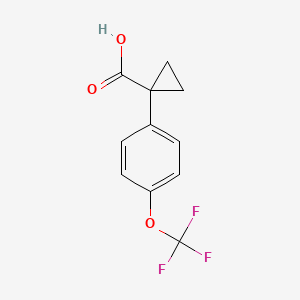

![molecular formula C9H8N2O B3030712 1-(咪唑并[1,2-a]吡啶-6-基)乙酮 CAS No. 944905-12-8](/img/structure/B3030712.png)

1-(咪唑并[1,2-a]吡啶-6-基)乙酮

描述

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring. These compounds have garnered significant interest due to their potential applications in medicinal chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of various studies. An efficient one-pot four-component synthesis protocol has been developed, which involves the condensation of ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds under reflux conditions in ethanol. This method is noted for its operational simplicity and good yields, without the need for a catalyst . Additionally, a novel strategy for the synthesis of imidazo[1,2-a]pyridines has been described, which employs catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines, resulting in high yields and atom economy .

Molecular Structure Analysis

The molecular structure of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone consists of an imidazole ring fused to a pyridine ring, with an ethanone group attached to the sixth position of the pyridine ring. The synthesis of related compounds, such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones, has been achieved through palladium-catalyzed cascade reactions, demonstrating the versatility of the core structure in forming complex fused systems .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H functionalization in the direction of C-S bond formation, which is significant for enhancing biological activity . The synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a three-component cascade reaction under solvent-free conditions further exemplifies the reactivity of this class of compounds, constructing multiple bonds and rings in a single transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their heterocyclic structure. While specific properties of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone are not detailed in the provided papers, related compounds exhibit moderate antifungal activity against strains of Candida, suggesting potential bioactivity . The synthesis methods described emphasize the formation of pure compounds, which is crucial for subsequent applications in drug development and other fields .

科学研究应用

合成和化学性质

1-(咪唑并[1,2-a]吡啶-6-基)乙酮和相关化合物参与各种化学合成。例如,Costa & Proença (2011) 开发了一种用取代的色酮融合咪唑并[1,2-a]吡啶的方法,该方法涉及一步法程序和分子内环化 (Costa & Proença, 2011)。同样,Zeng 等人。(2021) 探索了一种异头立体辅助策略来合成各种咪唑并[1,5-α]吡啶,扩大了此类别中可获得化合物的范围 (Zeng 等人,2021)。

在药物化学中的应用

咪唑并[1,2-a]吡啶化合物在药物化学中具有重要应用。Anilkumar 等人。(2015) 合成了靶向蛇毒磷脂酶 A2 (PLA2) 的新型生物活性三取代缩合咪唑并吡啶,展示了其在开发新治疗剂方面的潜力 (Anilkumar 等人,2015)。Deep 等人。(2016) 还强调了咪唑并[1,2-a]吡啶支架在药物化学中的广泛应用,例如抗癌和抗菌活性 (Deep 等人,2016)。

荧光探针和光学性质

邵等人。(2011) 报道了 2-羰基-3-(吡啶氨基)咪唑并[1,2-a]吡啶的合成,该化合物可有效用作汞离子检测的荧光探针 (邵等人,2011)。此外,Volpi 等人。(2017) 开发了一系列具有显着斯托克斯位移的咪唑并[1,5-a]吡啶衍生物,这有利于光学应用 (Volpi 等人,2017)。

安全和危害

未来方向

Imidazole compounds have a wide range of applications in medicinal chemistry and are important synthons in the development of new drugs . The future directions for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone could involve further exploration of its potential uses in drug development and other chemical reactions .

作用机制

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, suggesting that they interact with various targets in the body .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K signalling pathway, which plays a key role in tumourigenesis, progression, and prognosis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

1-imidazo[1,2-a]pyridin-6-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXVHBLEQBCOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289067 | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944905-12-8 | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

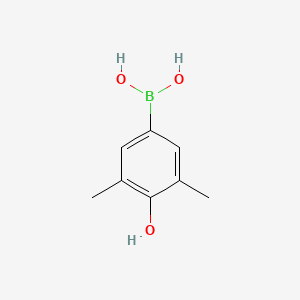

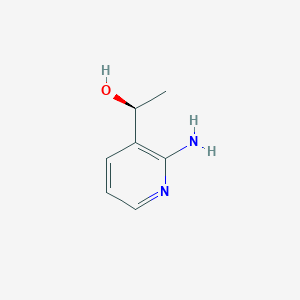

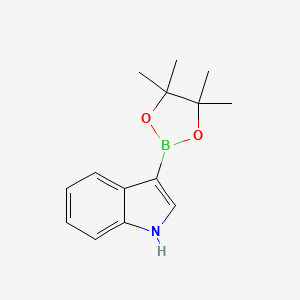

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)